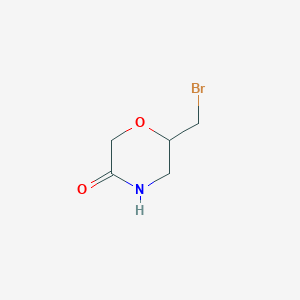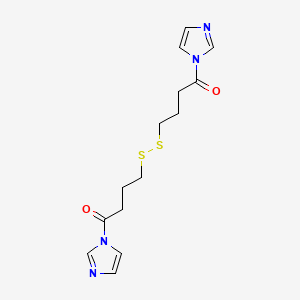
3-Amino-2,2-dimethylbutanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol . It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutanenitrile hydrochloride typically involves the reaction of 3-amino-2,2-dimethylbutanenitrile with hydrochloric acid. The process begins with the preparation of 3-amino-2,2-dimethylbutanenitrile, which can be synthesized by reacting 3-methyl-2-butanone with sodium cyanide and ammonium chloride in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride . The resulting nitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
Applications De Recherche Scientifique
3-Amino-2,2-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
Comparaison Avec Des Composés Similaires
2-Amino-2,3-dimethylbutanenitrile: Similar structure but with a different substitution pattern.
3-Amino-2,2-dimethylbutylamine: A reduced form of the nitrile compound.
3-Amino-2,2-dimethylbutanoic acid: An oxidized form of the nitrile compound.
Uniqueness: 3-Amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C6H13ClN2 |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
Clé InChI |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)
![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
